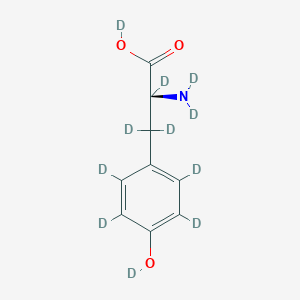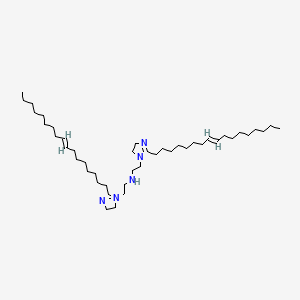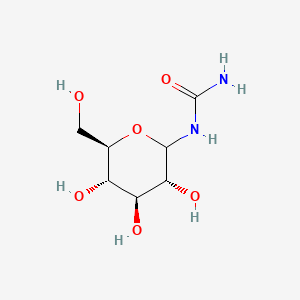
Ethyl,1-methyl-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl,1-methyl-(9ci) is a chemical compound with the molecular formula C3H10N2. It is also known as 1-Ethyl-1-methylhydrazine. This compound is a derivative of hydrazine, which is a simple diamine. Ethyl,1-methyl-(9ci) is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
The synthesis of Ethyl,1-methyl-(9ci) can be achieved through several methods. One common synthetic route involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial production of Ethyl,1-methyl-(9ci) often involves large-scale chemical reactors where the reactants are continuously fed into the system, and the product is collected and purified using advanced separation techniques such as chromatography or distillation.
Análisis De Reacciones Químicas
Ethyl,1-methyl-(9ci) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines or other reduced nitrogen species.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl or methyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl,1-methyl-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials. It is also used as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl,1-methyl-(9ci) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, attacking electrophilic centers in other molecules. It can also participate in redox reactions, transferring electrons to or from other species. The specific pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl,1-methyl-(9ci) can be compared with other similar compounds such as:
Methylhydrazine: A simpler derivative of hydrazine with only one methyl group.
Ethylhydrazine: Another derivative with an ethyl group instead of a methyl group.
Dimethylhydrazine: A compound with two methyl groups attached to the hydrazine moiety.
Ethyl,1-methyl-(9ci) is unique in its combination of ethyl and methyl groups, which gives it distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
2025-55-0 |
|---|---|
Fórmula molecular |
C3H7 |
Peso molecular |
43.09 g/mol |
InChI |
InChI=1S/C3H7/c1-3-2/h3H,1-2H3 |
Clave InChI |
HNUALPPJLMYHDK-UHFFFAOYSA-N |
SMILES canónico |
C[CH]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)




![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)

![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)


